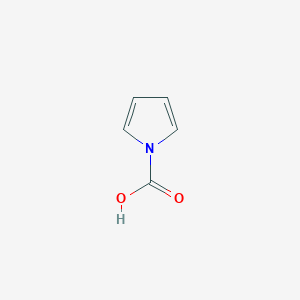

1H-pyrrole-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrrole-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-5(8)6-3-1-2-4-6/h1-4H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDQRDMHICUGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392306 | |

| Record name | 1H-pyrrole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21972-99-6 | |

| Record name | 1H-pyrrole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Pyrrole 1 Carboxylic Acid and Its Analogues

Direct Synthetic Approaches to 1H-Pyrrole-1-carboxylic Acid

Direct synthesis of this compound involves the formation of the pyrrole (B145914) ring with the carboxylic acid group already attached to the nitrogen atom. These methods often provide an efficient route to the target molecule without the need for post-synthesis N-functionalization.

Condensation Reactions in this compound Formation

Condensation reactions are a cornerstone of pyrrole synthesis. The Paal-Knorr synthesis, a classic method, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole. researchgate.net For the synthesis of N-substituted pyrroles, various amines can be employed under catalytic conditions. mdpi.comrsc.orgacs.org A notable method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine (B1398663), which is followed by an acid-mediated cyclization to form the N-acylpyrrole ring. organic-chemistry.org

The Paal-Knorr reaction, typically catalyzed by acids, has been improved using various catalysts to achieve milder conditions and higher yields. researchgate.net For instance, iron(III) chloride has been used to catalyze the reaction between 2,5-dimethoxytetrahydrofuran (B146720) and amines in water, providing good to excellent yields of N-substituted pyrroles. organic-chemistry.org Another efficient catalyst is MgI2, which has been used for the synthesis of chiral N-substituted pyrrole derivatives from amino acid esters. sioc-journal.cn

| Reaction | Reactants | Catalyst/Conditions | Product | Key Features |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, primary amine | Acidic catalyst, thermal conditions | N-substituted pyrrole | Classic and versatile method. researchgate.netacs.org |

| Modified Paal-Knorr | 2,5-dimethoxytetrahydrofuran, amine | Iron(III) chloride, water | N-substituted pyrrole | Mild conditions, good yields. organic-chemistry.org |

| Chiral Paal-Knorr | 2,5-hexanedione, amino acid ester | MgI2 | Chiral N-substituted pyrrole | High stereoselectivity. sioc-journal.cn |

| Acid-mediated Cyclization | Carboxylic acid, 2,4,4-trimethoxybutan-1-amine | Acid | N-acylpyrrole | Tolerant of various functional groups. organic-chemistry.org |

Intramolecular Cyclization Strategies

Intramolecular cyclization offers a powerful strategy for the synthesis of pyrrole rings. These reactions involve a linear precursor that undergoes cyclization to form the heterocyclic core. A notable example is the samarium(II) iodide-promoted intramolecular cyclization of γ-alkynyl oximes, which yields a variety of pyrroles under mild conditions. thieme-connect.comresearchgate.net This method is advantageous as it avoids the production of organic waste by using the hydroxyl group of the oxime as a leaving group, which is ultimately eliminated as water. thieme-connect.comresearchgate.net

Other intramolecular approaches include the palladium-catalyzed reductive cyclization of nitrodienes and the Heck-type cyclization of γ,δ-unsaturated ketone O-pentafluorobenzoyloximes. researchgate.net Additionally, N-alkyne-substituted pyrrole esters can undergo intramolecular nucleophilic and electrophilic cyclization to form fused heterocyclic systems like pyrrolopyrazinones and pyrrolooxazinones. beilstein-journals.org The hydroamination of 3-butynamine derivatives, catalyzed by PdCl2 or AuCl, results in the formation of non-aromatic 2,3-dihydropyrroles through a 5-endo-dig cyclization. rsc.org

Synthesis of Pyrrole-1-carboxylic Acid Derivatives

The synthesis of derivatives of this compound can be achieved through various functionalization reactions, particularly at the pyrrole nitrogen. These modifications are crucial for tuning the electronic and steric properties of the molecule for specific applications.

Functionalization of the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring is a key site for functionalization. wikipedia.org The acidity of the N-H proton allows for deprotonation to form the pyrrolide anion, which can then react with various electrophiles. wikipedia.org

N-alkylation and N-acylation are fundamental transformations for modifying the pyrrole nitrogen. N-alkylation can be achieved by reacting the pyrrolide anion with alkyl halides. cdnsciencepub.com The choice of the metal cation and solvent can significantly influence the N/C alkylation ratio. cdnsciencepub.com For instance, using a hard cation like Li+ tends to favor C-alkylation, while more coordinating solvents can promote N-alkylation. cdnsciencepub.com Phase transfer catalysis has also been shown to be an effective method for the N-alkylation of pyrrole and its derivatives with primary alkyl halides. cdnsciencepub.com

N-acylation of pyrroles can be accomplished using acylating agents like acid chlorides or anhydrides. wikipedia.org The reaction of the pyrrolyl anion with these reagents can lead to a mixture of N- and C-acylated products, with the outcome depending on the reaction conditions. cdnsciencepub.com A convenient method for preparing N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by cyclization. organic-chemistry.org

| Reaction Type | Reagents | Conditions | Products | Key Observations |

| N-Alkylation | Pyrrole, Alkyl Halide | Base (e.g., NaH, KH) | N-Alkylpyrrole | N/C selectivity depends on cation and solvent. cdnsciencepub.com |

| N-Alkylation | Pyrrole, Primary Alkyl Halide | Phase Transfer Catalyst | N-Alkylpyrrole | Efficient for primary alkyl halides. cdnsciencepub.com |

| N-Acylation | Pyrrole, Acid Chloride/Anhydride (B1165640) | Base | N-Acylpyrrole, C-Acylpyrrole | Product ratio is condition-dependent. cdnsciencepub.com |

| N-Acylation | Carboxylic Acid, 2,4,4-trimethoxybutan-1-amine | Acid-mediated cyclization | N-Acylpyrrole | Good functional group tolerance. organic-chemistry.org |

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the N-arylation and N-vinylation of pyrroles. acs.org These methods offer a versatile approach to introduce a wide range of substituents onto the pyrrole nitrogen. Palladium-catalyzed reactions, in particular, have been extensively studied for the arylation of pyrroles. acs.org

Atom-efficient routes to substituted pyrroles have been developed using a combination of palladium, ruthenium, and iron catalysis. diva-portal.org For example, a four-step sequence involving Pd-catalyzed monoallylation of an amine, followed by a second allylation, Ru-catalyzed ring-closing metathesis, and finally Fe-catalyzed aromatization can produce β-substituted pyrroles. diva-portal.org Copper and nickel catalysts have also been employed for the synthesis of polysubstituted pyrroles under mild and neutral conditions. organic-chemistry.org

N-Alkylation and N-Acylation Procedures

Functionalization of the Pyrrole Ring Carbon Atoms

The inherent electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, but it can also complicate selective substitution. smolecule.com Modern methodologies have been developed to achieve high regioselectivity in the functionalization of pyrrole carboxylic acids.

Electrophilic substitution is a fundamental reaction type for pyrroles. researchgate.net The lone pair of electrons on the nitrogen atom delocalizes into the aromatic ring, enhancing its nucleophilicity and making it more reactive than benzene (B151609) in electrophilic aromatic substitution. pearson.com The position of substitution is influenced by both electronic and steric factors. researchgate.net

For instance, the Friedel-Crafts acetylation of methyl 2-pyrrolecarboxylate, 2-pyrrolecarboxaldehyde, and 2-pyrrolecarbonitrile predominantly results in substitution at the 4-position. cdnsciencepub.com These 4-acetyl-2-substituted products can then be converted to the corresponding 4-acetyl-2-carboxylic acid, which can be further transformed into 3-acetylpyrrole (B85711). cdnsciencepub.com Conversely, bromination and Friedel-Crafts isopropylation of methyl 3-pyrrolecarboxylate and 3-acetylpyrrole lead almost exclusively to products substituted at the 5-position. cdnsciencepub.com

The reactivity of the pyrrole ring can be modulated by the N-substituent. N-alkoxycarbonyl groups can alter the reactivity of the pyrrole, for example, in acylation reactions. organic-chemistry.org

| Reactant | Reagent/Conditions | Major Product | Reference |

| Methyl 2-pyrrolecarboxylate | Acetyl Chloride/AlCl₃ | Methyl 4-acetyl-2-pyrrolecarboxylate | cdnsciencepub.com |

| 2-Pyrrolecarboxaldehyde | Acetyl Chloride/AlCl₃ | 4-Acetyl-2-pyrrolecarboxaldehyde | cdnsciencepub.com |

| 2-Pyrrolecarbonitrile | Acetyl Chloride/AlCl₃ | 4-Acetyl-2-pyrrolecarbonitrile | cdnsciencepub.com |

| Methyl 3-pyrrolecarboxylate | Isopropyl Bromide/AlCl₃ | Methyl 5-isopropyl-3-pyrrolecarboxylate | cdnsciencepub.com |

| 3-Acetylpyrrole | Bromine | 5-Bromo-3-acetylpyrrole | cdnsciencepub.com |

Achieving regioselectivity in the functionalization of pyrroles is crucial for the synthesis of complex molecules. smolecule.com Various strategies have been developed to control the position of substitution on the pyrrole ring.

One approach involves the use of directing groups. For example, N-aryl substituents can direct lithiation to specific positions on either the pyrrole or the aryl ring, depending on the ligand used. researchgate.net The use of N,N,N′,N′,N″-pentamethyldiethylenetriamine (PMDTA) as a ligand promotes clean α-metallation of the pyrrole ring. researchgate.net In contrast, N,N,N′,N′-tetramethylethylenediamine (TMEDA) directs lithiation to the ortho position of a methoxy-substituted phenyl ring. researchgate.net

Sequential bromination and halogen/metal exchange reactions offer another versatile method for the regioflexible functionalization of 1-phenylpyrrole (B1663985) derivatives. researchgate.net Highly regioselective mono-, di-, and tribrominations can be achieved using N-bromosuccinimide under mild conditions. researchgate.net Subsequent bromine/lithium exchange provides access to a range of multifunctionalized pyrroles. researchgate.net

Palladium/norbornene-cocatalyzed regioselective alkylation of electron-deficient 1H-pyrroles with primary alkyl bromides at the C-H bond adjacent to the NH group has also been reported to yield 2-substituted or 2,3-disubstituted 5-alkyl-1H-pyrroles. organic-chemistry.org

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, and they represent an attractive route to pyrrole derivatives. rsc.orgresearchgate.net

A notable example is a copper-catalyzed three-component reaction of aldehydes, ketones, and alkyl isocyanoacetates, which proceeds through the formation of a chalcone (B49325) followed by a [3+2] cycloaddition to yield 2,3,4-trisubstituted 1H-pyrroles. rsc.org Another MCR involves the reaction of a β-dicarbonyl compound with an arylglyoxal in the presence of ammonium (B1175870) acetate (B1210297) to produce 2-alkyl-5-aryl-(1H)-pyrrole-4-ol derivatives. organic-chemistry.org

A one-pot, three-component synthesis of 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives has been developed using ball milling under catalyst-free and solvent-free conditions, highlighting a green chemistry approach. rroij.com

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehydes, Ketones, Alkyl isocyanoacetates | Copper catalyst | 2,3,4-Trisubstituted 1H-pyrroles | rsc.org |

| β-Dicarbonyl compounds, Arylglyoxals, Ammonium acetate | Water, room temperature | 2-Alkyl-5-aryl-(1H)-pyrrole-4-ol derivatives | organic-chemistry.org |

| Aldehydes, Anilines, Diethyl acetylenedicarboxylate (B1228247) | Ball milling, solvent-free | 2-Oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives | rroij.com |

Regioselective Functionalization Techniques

Ring Construction Methodologies for Pyrrole Carboxylic Acid Scaffolds

The construction of the pyrrole ring itself is a fundamental aspect of synthesizing this compound and its analogues. Both classical and modern methods are employed to build this heterocyclic scaffold.

Hantzsch Pyrrole Synthesis : This method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone to produce substituted pyrroles. wikipedia.org The reaction conditions can influence the regiochemistry of the product. For example, using a bromomethyl ketone under aqueous conditions can lead to substitution at the C-4 position of the pyrrole ring, while nonaqueous conditions can favor substitution at the C-5 position. cdnsciencepub.com

Paal-Knorr Pyrrole Synthesis : This is a widely used and versatile method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org It has been utilized in the synthesis of various pyrrole derivatives, including those with potential antihyperlipidemic effects. uctm.edu An operationally simple Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of iron(III) chloride in water allows for the synthesis of N-substituted pyrroles. organic-chemistry.org

Knorr Pyrrole Synthesis : This synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group. wikipedia.org The α-aminoketones are often prepared in situ from the corresponding oxime. wikipedia.org The resulting pyrroles can be further derivatized; for example, selective hydrolysis of ester groups at different positions can be achieved under different acidic conditions. wikipedia.org

| Synthesis Name | Reactants | Product Type | Reference |

| Hantzsch Pyrrole Synthesis | β-ketoester, ammonia/primary amine, α-haloketone | Substituted pyrroles | wikipedia.org |

| Paal-Knorr Pyrrole Synthesis | 1,4-dicarbonyl compound, primary amine/ammonia | Substituted pyrroles | wikipedia.orgorganic-chemistry.org |

| Knorr Pyrrole Synthesis | α-amino-ketone, β-ketoester | Substituted pyrroles | wikipedia.org |

Modern synthetic chemistry has introduced a variety of annulation and cycloaddition strategies for constructing the pyrrole ring with high efficiency and control.

A palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines provides a "one-pot" synthesis of highly substituted pyrroles. mdpi.com This tandem reaction involves enamination and an amino-alkene intermediate. mdpi.com

Gold-catalyzed cascade reactions have also emerged as powerful tools. One such reaction is a formal (3+2) annulation of two components, proceeding via an initial addition of a gold-acetylide to an acetal, followed by a gold-catalyzed 5-endo-dig cyclization and aromatization to furnish substituted pyrroles. organic-chemistry.org Another gold-catalyzed cascade involves the hydroamination/cyclization of α-amino ketones with alkynes. organic-chemistry.org

[3+2] cycloaddition reactions are also prominent. For instance, the reaction of an azomethine ylide, generated from an isocyanate, with an acetylenedicarboxylate leads to a pentasubstituted pyrrole derivative. mdpi.com These cycloaddition strategies are highly valuable for constructing multisubstituted pyrrolidines, which can be precursors to pyrroles. rsc.org

Classical Methods: Hantzsch, Paal-Knorr, Knorr Syntheses

Green Chemistry Approaches in Pyrrole Carboxylic Acid Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrrole carboxylic acids, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Mechanochemistry, particularly high-speed ball milling, has emerged as a powerful green tool for organic synthesis. rroij.com It provides an alternative to traditional solution-based methods, often leading to shorter reaction times and higher yields without the need for bulk solvents. researchgate.net

One prominent application is in the copper-catalyzed synthesis of pyrrole-2-carboxylic acid derivatives. researchgate.netorganic-chemistry.org This method involves a tandem reaction of 4-arylidene isoxazol-5-ones with enamino esters, catalyzed by an inexpensive copper salt like CuCl₂, in a ball mill. organic-chemistry.orgacs.org The process, which combines spiroannulation and ring-opening aromatization, is efficient, cost-effective, and shows excellent tolerance for various functional groups. organic-chemistry.orgacs.org Optimal conditions often involve liquid-assisted milling with a small amount of a solvent like acetonitrile, achieving yields up to 93%. organic-chemistry.org

The Paal-Knorr pyrrole synthesis can also be adapted to mechanochemical conditions. researchgate.net N-substituted pyrroles can be obtained in very short reaction times by milling a 1,4-dicarbonyl compound with a primary amine in the presence of a catalytic amount of a bio-sourced organic acid, such as citric acid. researchgate.net

Mechanochemical Synthesis of Pyrrole Carboxylic Acids

| Reaction Type | Catalyst | Key Reactants | Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| Spiroannulation/Ring-Opening | CuCl₂ (20 mol%) | 4-Arylidene isoxazol-5-ones, Enamino esters | Ball mill, Acetonitrile (liquid-assisted) | up to 93% | organic-chemistry.org |

| Paal-Knorr Condensation | Citric Acid (1-10 mol%) | 2,5-Hexanedione, Various amines | Ball mill (30 Hz), 15 min | Good to Excellent | researchgate.net |

| Pseudo-five-component | Not specified | β-dicarbonyl compounds, diamines, α-iodoketones | High-speed vibration milling | 62-90% | researchgate.net |

Utilizing water as a reaction solvent is a cornerstone of green chemistry. Several methods for synthesizing pyrrole carboxylic acids and their polymers have been developed in aqueous media.

An environmentally friendly approach to poly(pyrrole-2-carboxylic acid) involves enzymatic catalysis in a water-ethanol medium. rsc.org In this system, the polymerization is initiated by hydrogen peroxide, which is generated in situ by the glucose oxidase (GOx) catalyzed oxidation of glucose. rsc.org This enzymatic method was found to be faster than conventional chemical oxidative polymerization. rsc.org

The synthesis of poly(pyrrole-1-carboxylic acid) has been achieved through the chemical polymerization of the this compound monomer in deionized water. acs.orgnih.gov The reaction uses ammonium persulfate (APS) as the oxidizing agent, and the resulting polymer is recovered as a stable, water-insoluble powder. acs.org

Furthermore, the classic Paal-Knorr condensation can be performed in water using a catalytic amount of iron(III) chloride to produce various N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and amines under mild conditions. organic-chemistry.org

Flow chemistry, utilizing microreactors, offers enhanced control over reaction parameters, improved safety, and potential for automation and scalability. syrris.comnih.gov A one-step continuous flow synthesis for highly substituted pyrrole-3-carboxylic acid derivatives has been developed based on the Hantzsch pyrrole synthesis. syrris.comacs.org

In this process, streams of a β-ketoester (e.g., tert-butyl acetoacetate), a primary amine, and an α-bromoketone are mixed and passed through a heated microreactor. scispace.comresearchgate.net A key innovation of this method is the utilization of the hydrogen bromide (HBr) byproduct generated during the Hantzsch reaction to facilitate an in situ hydrolysis of the tert-butyl ester group, directly yielding the corresponding carboxylic acid in a single step. syrris.comnih.govacs.org This continuous process is highly efficient and has been used to generate libraries of compounds, including scaling up the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, which produced 850 mg in 2.5 hours with a 63% yield. nih.govscispace.com The methodology can be extended to create pyrrole-3-carboxamides in an uninterrupted sequence by coupling the acid output with an amine. syrris.comscispace.com

Aqueous Medium and Catalytic Methods

Synthesis of Polycyclic Systems Incorporating Pyrrole Carboxylic Acid Moieties

Fusing the pyrrole carboxylic acid core with other ring systems creates polycyclic structures with unique properties.

The synthesis of the 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid scaffold has been achieved through multi-step sequences. cdnsciencepub.comingentaconnect.com A common strategy begins with the Hantzsch pyrrole synthesis, reacting an amine like ethanolamine (B43304) with dimethyl acetonedicarboxylate and a halocarbonyl component to form a substituted pyrrole diester. cdnsciencepub.com This intermediate is then converted into a pyrrol-2-acetic acid ester. cdnsciencepub.comingentaconnect.com Subsequent intramolecular cyclization and hydrolysis yield the target bicyclic carboxylic acid. cdnsciencepub.com

The substitution pattern on the final product can be controlled by the choice of reactants and conditions in the initial Hantzsch reaction. cdnsciencepub.com For instance, using bromoacetone (B165879) under aqueous conditions can lead to substitution at the 4-position of the pyrrole ring, while nonaqueous conditions may favor substitution at the 5-position. cdnsciencepub.com This core structure has been further elaborated to synthesize various derivatives, including potent 5-aroyl compounds. nih.govnih.gov A specific example is the synthesis of 5-benzoyl-6-trifluoromethyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid, which was designed from a pre-formed pyrrole-2-acetic acid methyl ester intermediate. researchgate.net

Selected Synthesized Pyrrolo[1,2-a]pyrrole-1-carboxylic Acid Derivatives

| Compound Name | Significance/Note | Reference |

|---|---|---|

| 5-Benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid | Evaluated for analgesic activity | nih.gov |

| 5-(4-chlorobenzoyl)-6-methyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid | Showed potent anti-inflammatory and analgesic activity | nih.gov |

| i-propyl 6-methyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate | Synthesized from a 4-methyl substituted pyrrole diester | cdnsciencepub.com |

| 5-benzoyl-6-trifluoromethyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid | Synthesized from a pyrrole-2-acetic acid methyl ester intermediate | researchgate.net |

Pyrrolo[1,2-a]pyridine and Pyrrolo[1,2-a]azepine Analogues

The synthesis of fused heterocyclic systems incorporating a pyrrole ring is of significant interest due to the prevalence of such scaffolds in biologically active compounds. The extension of synthetic methodologies from pyrrolizine systems to their higher homologous pyrrolo[1,2-a]pyridine and pyrrolo[1,2-a]azepine analogues has been a subject of detailed research. These syntheses often involve the construction of the six- or seven-membered ring onto a pre-existing pyrrole core, frequently utilizing intramolecular cyclization strategies.

Synthesis of 5,6,7,8-Tetrahydropyrrolo[1,2-a]pyridine-8-carboxylic Acid Derivatives

A notable strategy for the synthesis of 5,6,7,8-tetrahydropyrrolo[1,2-a]pyridine-8-carboxylic acid involves a multi-step sequence starting from a 1-(3-hydroxypropyl)pyrrole (B1315318) derivative. This approach is an extension of the synthetic route developed for 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid. cdnsciencepub.com

The synthesis commences with a Hantzsch-type pyrrole synthesis, where propanolamine (B44665) is reacted with a suitable dicarbonyl compound to afford the 1-(3-hydroxypropyl)pyrrole diester. cdnsciencepub.com This initial product serves as a key intermediate for the subsequent cyclization to form the fused pyridine (B92270) ring. The hydroxyl group on the N-propyl side chain is then converted to a suitable leaving group, typically a mesylate or a halide, to facilitate an intramolecular nucleophilic substitution.

Table 1: Synthesis of 5,6,7,8-Tetrahydropyrrolo[1,2-a]pyridine-8-carboxylic Acid

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Propanolamine, Dimethyl acetonedicarboxylate | Hantzsch pyrrole synthesis | 1-(3-Hydroxypropyl)pyrrole diester | 43-58 | cdnsciencepub.com |

Synthesis of 5,6,7,8-Tetrahydro-9H-pyrrolo[1,2-a]azepine-9-carboxylic Acid Derivatives

The synthesis of the homologous 5,6,7,8-tetrahydro-9H-pyrrolo[1,2-a]azepine-9-carboxylic acid derivatives follows a similar strategy to that of the pyrrolo[1,2-a]pyridine analogues. ingentaconnect.com The key difference lies in the use of a starting material with a longer alkyl chain attached to the pyrrole nitrogen, which is necessary for the formation of the seven-membered azepine ring.

While specific details for the synthesis starting from a 1-(4-hydroxybutyl)pyrrole derivative leading to the azepine analogue are mentioned as an extension of the work on pyrrolopyrrole carboxylic acids, the general methodology would involve the following conceptual steps:

Formation of a 1-(4-halobutyl)pyrrole intermediate: Starting from a suitable pyrrole derivative, a four-carbon chain with a terminal leaving group is introduced at the nitrogen atom.

Intramolecular Cyclization: Treatment with a strong base would induce an intramolecular alkylation at the C5 position of the pyrrole ring, forming the fused seven-membered ring.

Functional Group Manipulation: Subsequent chemical transformations would be carried out to introduce the carboxylic acid functionality at the desired position on the newly formed ring.

Research has also explored the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their homologous pyridine and azepine derivatives, indicating that the core synthetic strategies can be adapted to produce a variety of analogues with different substitution patterns. capes.gov.br

Table 2: Conceptual Synthesis of 5,6,7,8-Tetrahydro-9H-pyrrolo[1,2-a]azepine-9-carboxylic Acid

| Step | Conceptual Starting Material | Conceptual Reagents and Conditions | Conceptual Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Pyrrole-2-carboxylate | 1,4-Dihalobutane, Base | 1-(4-Halobutyl)pyrrole-2-carboxylate | ingentaconnect.com |

| 2 | 1-(4-Halobutyl)pyrrole-2-carboxylate | Strong base (e.g., LDA) | Tetrahydro-9H-pyrrolo[1,2-a]azepine dicarboxylate | ingentaconnect.com |

Furthermore, gold-catalyzed intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides has been shown to produce pyrrolo-azepines when a phenyl group is present on the alkyne, proceeding via a 7-endo-dig cyclization. researchgate.net This highlights the utility of transition-metal catalysis in constructing these fused ring systems, offering an alternative to classical condensation and cyclization approaches.

Reactivity of the Pyrrole Ring System

The reactivity of the pyrrole ring in this compound is significantly influenced by the electron-donating nitrogen atom and the electron-withdrawing carboxylic acid group attached to it.

Electrophilic and Nucleophilic Attack Sites

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing the electron density at the carbon atoms. pearson.comnih.gov Generally, electrophilic substitution on the pyrrole ring occurs preferentially at the C2 (α) and C5 (α') positions due to the higher stability of the resulting cationic intermediate (the arenium ion). wikipedia.orgsemanticscholar.org However, the presence of the N-carboxylic acid group, which is electron-withdrawing, can influence this regioselectivity.

While the pyrrole ring itself is electron-rich and thus not prone to direct nucleophilic attack, substitution reactions can occur under specific conditions. Nucleophilic attack is more likely to happen on the carbonyl carbon of the carboxylic acid group. However, N-metalated pyrrole can react with electrophiles at either the nitrogen or carbon positions, depending on the metal and solvent. wikipedia.org

Protonation Behavior and Aromaticity Considerations

Pyrrole is a weak base, and protonation typically occurs at the C2 position, leading to the formation of a thermodynamically stable pyrrolium cation. nih.govwikipedia.org This C-protonation disrupts the aromatic sextet. wikipedia.orgsemanticscholar.org The aromaticity of the pyrrole ring arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from the nitrogen lone pair), which satisfies Hückel's rule for aromaticity (4n+2 π electrons). nih.govwikipedia.orgmasterorganicchemistry.com The nitrogen atom in pyrrole is sp² hybridized, and its lone pair participates in the aromatic system. nih.gov The presence of the electron-withdrawing carboxylic acid group at the nitrogen atom in this compound is expected to decrease the basicity of the pyrrole ring compared to unsubstituted pyrrole.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group attached to the pyrrole nitrogen introduces a second reactive center to the molecule.

Derivatization Reactions of the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid group of this compound can undergo typical reactions of carboxylic acids, such as esterification and amidation, to form various derivatives. cymitquimica.com

Esterification: Carboxylic acids can be converted into esters through reactions with alcohols, often catalyzed by an acid. pressbooks.pub For instance, the Fischer esterification reaction involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. pressbooks.pub Various pyrrole-2-carboxylic acid esters have been synthesized through different methods. orgsyn.org

Amidation: The reaction of a carboxylic acid with an amine to form an amide generally requires a coupling agent to facilitate the removal of water. google.com Common coupling agents include carbodiimides. google.com For example, the synthesis of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid was achieved through an amide coupling reaction using TBTU as the coupling reagent and DIPEA as the base. mdpi.comscilit.com

Mechanistic Investigations of Key Reactions

The mechanisms of reactions involving pyrrole derivatives have been a subject of study. For electrophilic substitution, the reaction proceeds through the formation of a stabilized cationic intermediate (σ-complex). researchgate.net The regioselectivity of the attack (α vs. β position) is determined by the relative stability of these intermediates. researchgate.net

In amidation reactions, the coupling agent activates the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. google.com The reaction of a primary amine with malonic acid to form a pyrrole derivative is proposed to proceed through a nucleophilic addition-elimination mechanism to form an enamine intermediate, followed by intramolecular cyclization. rroij.com

Below is a table summarizing some of the key reactions and their general mechanisms.

| Reaction Type | Reactant(s) | Product Type | General Mechanism |

| Electrophilic Aromatic Substitution | This compound + Electrophile | Substituted pyrrole | Attack of the electrophile on the electron-rich pyrrole ring, forming a stabilized cationic intermediate (σ-complex), followed by deprotonation to restore aromaticity. researchgate.net |

| Esterification | This compound + Alcohol | Ester | Acid-catalyzed nucleophilic acyl substitution (e.g., Fischer esterification). pressbooks.pub |

| Amidation | This compound + Amine | Amide | Activation of the carboxylic acid by a coupling agent, followed by nucleophilic attack of the amine. google.com |

Reactivity and Reaction Mechanisms of 1h Pyrrole 1 Carboxylic Acid

Studies on Ring Closure and Rearrangement Mechanisms

The formation and transformation of the pyrrole (B145914) ring in derivatives of 1H-pyrrole-1-carboxylic acid involve a variety of intricate ring closure and rearrangement reactions. These mechanisms are fundamental to the synthesis of substituted pyrroles and related heterocyclic structures.

The synthesis of pyrrole derivatives often relies on carefully orchestrated ring closure reactions. One prominent method is ring-closing metathesis (RCM) , a powerful technique for forming cyclic compounds. researchgate.net For instance, the synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylates, which serve as valuable precursors to various biologically active pyrroles, can be efficiently achieved through ruthenium-catalyzed RCM. researchgate.net This particular reaction has been successfully adapted to continuous flow processes, allowing for rapid and scalable production. researchgate.net

Another significant pathway involves the Piloty–Robinson pyrrole synthesis . This reaction begins with the condensation of two equivalents of an aldehyde with hydrazine, forming a di-imine intermediate. A key step in this mechanism is a unimelb.edu.auunimelb.edu.au-sigmatropic rearrangement, which is followed by ring closure upon the addition of hydrochloric acid and the subsequent elimination of ammonia (B1221849) to yield the final pyrrole structure. wikipedia.org

Rearrangement reactions are also observed in the transformation of the pyrrole ring itself. The Ciamician–Dennstedt rearrangement , for example, occurs when pyrrole reacts with a carbene, such as dichlorocarbene. wikipedia.org This reaction proceeds through a [2+1]-cycloaddition to form a dichlorocyclopropane intermediate, which then undergoes ring expansion to yield 3-chloropyridine. wikipedia.org

Furthermore, studies on the synthesis of pyrrolin-4-one derivatives have shed light on different cyclization pathways. The oxidative cyclization of β-enaminones, for instance, includes a rearrangement step immediately following the initial ring formation. mdpi.com The specific cyclization pathway can be influenced by the reaction conditions, such as the use of acid catalysis during the deprotection of starting materials, which can determine whether the reaction yields pyrrolin-4-ones or other related structures. mdpi.com

| Reaction Name | Key Reactants | Key Intermediate/Step | Product Type |

| Ring-Closing Metathesis (RCM) | Diene (e.g., N-allyl β-amino ester) | Ruthenium-carbene complex | Dihydropyrrole carboxylate |

| Piloty–Robinson Synthesis | Aldehyde, Hydrazine | Di-imine, unimelb.edu.auunimelb.edu.au-sigmatropic rearrangement | Substituted Pyrrole |

| Ciamician–Dennstedt Rearrangement | Pyrrole, Dichlorocarbene | Dichlorocyclopropane | 3-Chloropyridine |

| Oxidative Cyclization | β-Enaminone | Rearrangement after ring formation | Pyrrolin-4-one |

The synthesis of pyrrole carboxylic acids and their derivatives is frequently achieved through catalytic pathways that enhance reaction efficiency and selectivity. A range of metal-based catalysts have been shown to be effective in promoting the necessary bond formations.

Ruthenium catalysts are central to the ring-closing metathesis (RCM) approach for synthesizing precursors to pyrrole carboxylates. researchgate.net These catalysts facilitate the intramolecular cyclization of diene-containing substrates under relatively mild conditions. researchgate.net The efficiency of this catalytic process has been demonstrated in both batch and continuous flow systems, highlighting its versatility and potential for industrial-scale synthesis. researchgate.net

Copper(II) catalysts have been employed in the synthesis of pyrrolin-4-one derivatives, which are structurally related to pyrrole carboxylic acids. mdpi.com One such method involves the Cu(II)-catalyzed cyclization of α-diazo-β-oxoamides with amines. mdpi.com

In the Paal-Knorr synthesis , a classic method for preparing pyrroles, a catalytic amount of iron(III) chloride can be used. This reaction involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia.

Silver-catalyzed reactions provide another route to substituted pyrroles. The cyclization of alkynes with isonitriles in the presence of a silver catalyst proceeds, it is believed, through a silver acetylide intermediate to form the pyrrole ring. wikipedia.org

Furthermore, the industrial production of pyrrole itself can utilize an aluminum oxide catalyst . In this process, a mixture of furan, ammonia, and steam is passed over the catalyst at high temperatures to produce the pyrrole ring. uop.edu.pk

| Catalyst | Reaction Type | Starting Materials | Product |

| Ruthenium complexes | Ring-Closing Metathesis | Diene-containing esters/amides | Dihydropyrrole derivatives |

| Copper(II) salts | Cyclization | α-Diazo-β-oxoamides, Amines | Pyrrolin-4-one derivatives |

| Iron(III) chloride | Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Amines | Substituted Pyrroles |

| Silver salts | Cyclization | Alkynes, Isonitriles | Substituted Pyrroles |

| Aluminum oxide | Heterocyclic Synthesis | Furan, Ammonia | Pyrrole |

Spectroscopic and Advanced Characterization of 1h Pyrrole 1 Carboxylic Acid and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone for identifying the functional groups and probing the bonding characteristics of 1H-pyrrole-1-carboxylic acid and its analogs.

FT-IR spectroscopy is instrumental in identifying the key functional groups within this compound and its derivatives. The carbonyl (C=O) stretching vibration of the carboxylic acid group is a particularly strong and characteristic absorption. pressbooks.pub In general, carboxylic acid derivatives exhibit intense C=O stretching bands in the region of 1650 to 1850 cm⁻¹. pressbooks.pub For instance, in a derivative like 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the carboxylic acid C=O stretch appears at a higher frequency (1699 cm⁻¹) compared to the amide C=O stretch (1670 cm⁻¹), which is conjugated with the pyrrole (B145914) ring. mdpi.com The position of the carbonyl absorption can be influenced by factors such as conjugation and the electronic nature of substituents attached to the pyrrole ring. pressbooks.pub

The O-H stretching vibration of the carboxylic acid group is also a prominent feature, typically appearing as a broad band due to hydrogen bonding. mdpi.com In the case of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, this broad O-H band is observed in the range of 2587–3065 cm⁻¹. mdpi.com The N-H stretching vibration of the pyrrole ring itself, or of amide groups in derivatives, is another key diagnostic peak, often found around 3300 cm⁻¹. mdpi.comresearchgate.net For example, in 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the N-H stretch of the amide is located at 3289 cm⁻¹. mdpi.com

The following table summarizes characteristic FT-IR absorption bands for functional groups found in this compound and its derivatives:

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300-2500 (broad) | mdpi.com |

| Pyrrole/Amide | N-H Stretch | ~3300 | mdpi.comresearchgate.net |

| Carboxylic Acid | C=O Stretch | ~1710 | pressbooks.pub |

| Ester | C=O Stretch | ~1735 | pressbooks.pub |

| Amide | C=O Stretch | ~1690-1650 | pressbooks.pubmdpi.com |

| Carboxylic Acid | C-O Stretch | ~1300-1200 | mdpi.com |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. Studies on related molecules like pyrrole-2-carboxylic acid have utilized Raman spectroscopy to confirm the formation of cyclic dimers in the solid state through hydrogen bonding. researchgate.netacs.org Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of vibrational modes observed in both FT-IR and Raman spectra. tandfonline.comiosrjournals.orgresearchgate.net These calculations can predict vibrational frequencies that are in good agreement with experimental data. tandfonline.com

For a comprehensive understanding of the vibrational modes, a complete vibrational assignment is often performed. This involves correlating each observed band in the FT-IR and Raman spectra to a specific molecular motion, such as stretching, bending, or torsion. researchgate.net For example, in a study of 5-formyl-1H-pyrrole-2-carboxylic acid, DFT calculations were used to assign the vibrational frequencies with a high degree of accuracy. iosrjournals.org

To further refine the vibrational assignments, Potential Energy Distribution (PED) analysis is a powerful computational tool. tandfonline.comiosrjournals.org PED calculations quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. researchgate.netnih.gov This allows for a more precise description of the nature of the vibrations. For instance, a band might be described as having a 99% contribution from a C-H stretching mode. iosrjournals.org

Several studies on pyrrole derivatives have successfully employed PED analysis to support their vibrational assignments. tandfonline.comiosrjournals.orgnih.gov For example, in the analysis of 5-formyl-1H-pyrrole-2-carboxylic acid, PED was used to create a detailed list of vibrational assignments based on the calculated contributions of different internal coordinates. iosrjournals.org Similarly, PED calculations were crucial in the spectroscopic characterization of 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. tandfonline.com

Raman Spectroscopy and Vibrational Assignments

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H and ¹³C NMR spectroscopy are fundamental techniques for characterizing this compound and its derivatives. The chemical shifts of the protons and carbons in the pyrrole ring are sensitive to the substituents present. ipb.pt

In the ¹H NMR spectrum of the parent pyrrole, the α-protons (adjacent to the nitrogen) resonate at a lower field (are more deshielded) than the β-protons. ipb.pt The chemical shifts of these pyrrole protons are also influenced by the solvent used. ipb.pt Electron-withdrawing groups on the nitrogen atom, such as a carboxylic acid group, generally cause a downfield shift of the α-protons. ipb.pt For example, in 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the pyrrole protons appear as doublets at 6.61 and 6.46 ppm. mdpi.com

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid group typically resonates in the range of 160-180 ppm. pressbooks.pub The chemical shifts of the pyrrole ring carbons are also diagnostic. For instance, in 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the pyrrole carbon signals are observed at 109.42, 113.18, 122.35, and 132.75 ppm. mdpi.com

The following table presents typical chemical shift ranges for this compound and its derivatives:

| Nucleus | Functional Group/Position | Typical Chemical Shift (ppm) | Reference |

| ¹H | Pyrrole α-H | ~6.8 | ipb.ptptfarm.pl |

| ¹H | Pyrrole β-H | ~6.2 | ipb.ptptfarm.pl |

| ¹H | Carboxylic Acid OH | Variable, often broad | |

| ¹³C | Carbonyl (Carboxylic Acid) | ~160-180 | pressbooks.pub |

| ¹³C | Pyrrole α-C | ~120-135 | mdpi.comipb.pt |

| ¹³C | Pyrrole β-C | ~108-115 | mdpi.comipb.pt |

For derivatives of this compound that contain fluorine, ¹⁹F NMR spectroscopy is an invaluable tool. biophysics.org Fluorine-19 has a natural abundance of 100% and is a spin-1/2 nucleus, making it highly amenable to NMR analysis. biophysics.orgmagritek.com The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, often providing well-resolved signals for each unique fluorine atom in a molecule. biophysics.org This makes it particularly useful for monitoring chemical reactions involving fluorinated compounds and for studying the binding of fluorinated ligands to receptors. magritek.commu-pleven.bg The introduction of fluorine can also be used to probe intermolecular interactions, such as hydrogen bonding with fluoride (B91410) ions, through techniques like ¹H-¹⁹F heteronuclear Overhauser effect spectroscopy (HOESY). acs.org

Specialized NMR Techniques (e.g., ¹⁹F NMR for Fluorinated Derivatives)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound and its derivatives, the UV-Vis spectra are characterized by π→π* transitions.

The experimental UV-Vis spectra of pyrrole derivatives typically show absorption bands in the range of 200–400 nm. The exact position and intensity of these bands are sensitive to the solvent and the substituents on the pyrrole ring. For example, the UV-Vis spectrum of a pyrrole derivative in methanol (B129727) might show distinct absorption maxima corresponding to specific electronic transitions. researchgate.net

In a study of various pyrrole hydrazone derivatives in DMSO, the UV-Vis absorption spectra displayed multiple peaks, with λmax values observed at 238 nm and 326 nm for one compound, and at 235 nm, 286 nm, and 316 nm for another. nih.gov Similarly, a study on 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea reported strong absorptions at 252 nm and 305 nm. mdpi.com These variations highlight the influence of the molecular structure on the electronic absorption properties.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to simulate UV-Vis spectra and to gain a deeper understanding of the underlying electronic transitions. nih.govajol.info These calculations can predict the absorption maxima (λmax) and the oscillator strengths of the transitions, which correspond to the intensity of the absorption bands.

Simulated spectra for pyrrole derivatives often show good agreement with experimental data, although the calculated transition energies may sometimes be slightly overestimated. sci-hub.se TD-DFT calculations reveal that the primary electronic transitions in these molecules are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.seresearchgate.net

For instance, a TD-DFT study on 3-methyl-pyrrole-1-carboxylic acid identified the main singlet-singlet transitions as involving promotions from the HOMO and HOMO-1 to the LUMO and LUMO+1. researchgate.net The character of these orbitals is crucial; the HOMO is often distributed across the pyrrole ring and the substituent, while the LUMO may have a similar distribution, indicating a π→π* transition with intramolecular charge transfer character. sci-hub.seresearchgate.net

Below is a table summarizing simulated electronic transition data for a generic this compound derivative, illustrating the nature of these transitions.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 350 | 0.45 | HOMO → LUMO (95%) |

| S0 → S2 | 290 | 0.12 | HOMO-1 → LUMO (80%) |

| S0 → S3 | 260 | 0.08 | HOMO → LUMO+1 (75%) |

This table is a representative example based on typical TD-DFT results for pyrrole derivatives and does not correspond to a specific experimental measurement.

Experimental UV-Vis Spectra

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. pearson.com For this compound and its derivatives, mass spectrometry provides definitive confirmation of their identity.

The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₅H₅NO₂), the expected molecular weight is approximately 111.10 g/mol . nih.govchemscene.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula. mdpi.com

The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, mass loss of 17) and the entire carboxyl group (-COOH, mass loss of 45). libretexts.org For pyrrole derivatives, fragmentation may also involve the cleavage of the pyrrole ring itself. nist.govlifesciencesite.com

A representative fragmentation pattern for a simple pyrrole derivative is shown in the table below.

| m/z | Fragment |

| 111 | [M]+ (Molecular Ion) |

| 94 | [M - OH]+ |

| 66 | [M - COOH]+ |

This table illustrates a hypothetical fragmentation pattern for this compound based on common fragmentation rules for carboxylic acids.

Conformational Analysis and Molecular Structure Elucidation

The three-dimensional structure and conformational preferences of this compound and its derivatives are crucial for understanding their reactivity and biological activity. These aspects are investigated using a combination of experimental techniques, such as X-ray crystallography, and computational methods.

Computational conformational analysis, often performed using Density Functional Theory (DFT), helps to identify the most stable conformers of a molecule. iosrjournals.org For molecules with rotatable bonds, such as the bond between the pyrrole nitrogen and the carboxylic carbon, multiple conformers may exist. For example, in 2,5-dihydro-1H-pyrrole-2-carboxylic acid, DFT studies have shown that the carboxylic acid group has a dihedral angle of about 12.3° with respect to the ring.

For 5-formyl-1H-pyrrole-2-carboxylic acid, a potential energy surface scan revealed the existence of three different conformers, with the most stable one being planar. iosrjournals.org The relative energies of these conformers determine their population at a given temperature.

X-ray crystallography provides precise experimental data on the molecular structure in the solid state, including bond lengths, bond angles, and dihedral angles. For instance, in a derivative of 2,5-dihydro-1H-pyrrole-2-carboxylic acid, X-ray data revealed specific bond lengths within the pyrrole ring and the s-cis conformation of the carboxylic acid group, which is stabilized by an intramolecular hydrogen bond.

The table below presents typical bond lengths and angles for a pyrrole carboxylic acid derivative, as might be determined by X-ray crystallography or computational modeling.

| Parameter | Value (Å or °) |

| N1–C2 Bond Length | 1.472 Å |

| C2–C3 Bond Length | 1.335 Å |

| C3–C4 Bond Length | 1.498 Å |

| C4–C5 Bond Length | 1.510 Å |

| C5–N1 Bond Length | 1.476 Å |

| C2–N1–C5 Bond Angle | 109.5° |

| N1–C2–C3 Bond Angle | 112.0° |

This data is representative and based on values reported for similar pyrrole structures.

Computational Analysis of this compound Remains a Niche Area of Study

A comprehensive review of available scientific literature indicates a notable absence of detailed computational and theoretical studies focused specifically on the chemical compound This compound . While computational methods such as Density Functional Theory (DFT) are widely applied to various pyrrole derivatives, dedicated research providing specific data on the geometry, vibrational frequencies, and electronic structure of this compound is not readily found in the public domain.

Computational chemistry provides powerful tools to predict molecular properties, and such studies on related compounds are common. For instance, research on derivatives often involves geometry optimization to determine stable conformations and structural parameters like bond lengths and angles. Vibrational frequency calculations are standard practice and are often compared with experimental infrared and Raman spectra to validate the computational methods used.

The selection of appropriate DFT functionals and basis sets is a critical step in ensuring the accuracy of theoretical calculations. Hybrid functionals like B3LYP are frequently employed for their balance of accuracy and computational cost in studies of organic molecules. The choice of basis set, such as the Pople-style 6-31G(d) or more diffuse sets, is also crucial for obtaining reliable results.

Analyses of electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, are fundamental for understanding a molecule's reactivity and kinetic stability. Similarly, Natural Bond Orbital (NBO) analysis is a common technique used to investigate charge delocalization, hyperconjugative interactions, and the stability of molecular systems.

However, despite the commonality of these methods, specific research findings containing data tables for bond lengths, angles, vibrational modes, HOMO-LUMO energies, and NBO analysis for the parent molecule, this compound, are conspicuously absent in the surveyed literature. The compound is more frequently mentioned as a synthetic intermediate or as a substructure within more complex molecules that have been the subject of computational analysis. science.govscience.gov

Consequently, the creation of a detailed article with specific computational data as requested is not feasible at this time. Further theoretical research would be required to generate the specific structural and electronic data for this compound.

Computational Chemistry and Theoretical Studies on 1h Pyrrole 1 Carboxylic Acid

Electronic Structure and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

Computational analysis of 1H-pyrrole-1-carboxylic acid reveals key insights into its reactivity. The Molecular Electrostatic Potential (MEP) map identifies the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic attacks. For derivatives of pyrrole (B145914) carboxylic acid, the MEP analysis consistently highlights the carbonyl oxygen and the acidic proton of the carboxyl group as primary sites for electrophilic attack, due to their negative electrostatic potential. Conversely, the pyrrole ring, particularly the nitrogen atom, often presents regions of positive potential, suggesting susceptibility to nucleophilic attack. tandfonline.comtandfonline.com

Fukui functions are another critical tool in predicting chemical reactivity, indicating the change in electron density at a given point in the molecule when the total number of electrons is changed. Studies on related pyrrole derivatives have utilized Fukui function analysis to pinpoint the most reactive sites for both electrophilic and nucleophilic attacks, corroborating the findings from MEP analysis. tandfonline.comtandfonline.comresearchgate.net These analyses are crucial for understanding the molecule's interaction with other chemical species and its potential role in various chemical reactions.

Ionization Energy, Electron Affinity, Chemical Potential, Hardness, and Electrophilicity Index Calculations

The electronic properties of this compound and its analogs can be quantified through several key descriptors derived from computational chemistry. These parameters, often calculated using Density Functional Theory (DFT), provide a detailed picture of the molecule's reactivity and stability. researchgate.netacs.orgnih.govresearchgate.net

Ionization Energy (IE): This is the energy required to remove an electron from a molecule. A lower IE suggests that the molecule can more readily donate electrons, indicating higher reactivity. researchgate.net

Electron Affinity (EA): This is the energy released when a molecule accepts an electron. A higher EA points to a greater capacity to accept electrons. researchgate.net

Chemical Potential (μ): This parameter measures the escaping tendency of electrons from a system in equilibrium. It is related to the negative of electronegativity. acs.org

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. A larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to greater hardness and lower reactivity. acs.orgresearchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile. acs.orgresearchgate.net

These global reactivity descriptors are instrumental in comparing the chemical behavior of different pyrrole derivatives and understanding their electronic structure. nih.goviosrjournals.org

| Parameter | Description |

| Ionization Energy (IE) | Energy required to remove an electron. |

| Electron Affinity (EA) | Energy released upon accepting an electron. |

| Chemical Potential (μ) | Tendency of electrons to escape. |

| Chemical Hardness (η) | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Ability to accept electrons. |

Conformational Landscape Exploration

The flexibility of the carboxylic acid group relative to the pyrrole ring in this compound gives rise to different spatial arrangements or conformers. The potential energy surface (PES) scan is a computational method used to explore these conformational possibilities. By systematically rotating specific dihedral angles, researchers can map the energy landscape of the molecule and identify the most stable conformations. nih.goviosrjournals.orgresearchgate.net For instance, in a study of a related molecule, 5-formyl-1H-pyrrole-2-carboxylic acid, a PES scan revealed the existence of multiple conformers with varying relative energies. iosrjournals.org

Through PES scans, different conformers of pyrrole carboxylic acid derivatives can be identified and their relative stabilities determined. iosrjournals.orgresearchgate.net For many pyrrole-2-carboxylic acid derivatives, the s-cis conformer, where the N-H and C=O groups are on the same side of the C-C single bond, is found to be more stable. uni-regensburg.de Theoretical calculations often show that a planar arrangement of the carbonyl group with respect to the pyrrole ring is energetically favorable. uni-regensburg.de The characterization of these conformers is essential as the specific three-dimensional structure of the molecule can significantly influence its physical properties and biological activity.

| Conformer Property | Description |

| Relative Energy | The energy of a conformer relative to the most stable conformer. |

| Dihedral Angle | The angle between two planes, used to define the conformation. |

| Planarity | The degree to which the atoms of the molecule lie in the same plane. |

Potential Energy Surface (PES) Scans

Intermolecular Interactions and Aggregation Behavior

Carboxylic acids are well-known for their ability to form strong hydrogen bonds, which play a crucial role in their crystal structures and aggregation behavior. doi.org In the case of this compound and its derivatives, both the carboxylic acid group and the pyrrole N-H group can participate in hydrogen bonding. uni-regensburg.demdpi.com

Computational and crystallographic studies have shown that pyrrole carboxylic acids can form various hydrogen-bonded motifs. A common and highly stable arrangement is the formation of centrosymmetric dimers, where two molecules are held together by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. uni-regensburg.dedoi.org DFT calculations on pyrrole-2-carboxylic acid have indicated the possibility of two different centrosymmetric dimers, one involving O-H···O bonds and another involving N-H···O bonds. mdpi.com The formation of these dimers and other hydrogen-bonded networks, such as chains and sheets, significantly influences the solid-state properties of these compounds. researchgate.net

| Interaction Type | Description |

| O-H···O Hydrogen Bond | A strong intermolecular interaction between the hydroxyl group of the carboxylic acid and a carbonyl oxygen. |

| N-H···O Hydrogen Bond | An intermolecular interaction between the pyrrole N-H group and a carbonyl oxygen. |

| Centrosymmetric Dimer | A pair of molecules held together by two equivalent hydrogen bonds, resulting in a center of inversion. |

Van der Waals Interactions

These non-covalent interactions, alongside other forces like hydrogen bonding, dictate the three-dimensional architecture of the molecules in the solid state. iucr.org The interplay between Van der Waals forces and other intermolecular interactions determines the binding affinity of pyrrole-based ligands with receptor proteins, a key factor in rational drug design. vlifesciences.com Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energies, which include the Van der Waals interaction energies (ΔEvdw). nih.gov The number of favorable Van der Waals interactions is a critical factor in determining the binding affinity of a ligand to a receptor. vlifesciences.com

Atoms in Molecules (AIM) Theory Applications

The Atoms in Molecules (AIM) theory, developed by Richard Bader, is a powerful quantum mechanical model used to analyze the electron density in molecules and characterize chemical bonding, including hydrogen bonds and other intermolecular interactions. acs.orgresearchgate.net This theory is applied to study pyrrole derivatives to understand their molecular structure and reactivity. nih.gov

Key parameters derived from AIM analysis include:

Electron density (ρ(BCP)) at the bond critical point (BCP).

Laplacian of the electron density (∇²ρ(BCP)) : A positive value indicates a closed-shell interaction (like ionic bonds, hydrogen bonds, and van der Waals interactions), while a negative value signifies a shared-shell interaction (covalent bond).

Kinetic electron energy density (G(BCP))

Potential electron density (V(BCP))

Total electron energy density (H(BCP))

In studies of pyrrole-containing dimers, AIM theory has been used to analyze and quantify intermolecular hydrogen bonds. nih.gov For example, the intermolecular hydrogen bond energy in a dimer of a pyrrole derivative was calculated to be -12.3 kcal/mol using AIM calculations. nih.gov AIM ellipticity analysis can also confirm the presence of resonance-assisted intermolecular hydrogen bonds, which contribute to the stabilization of the dimer. nih.gov The theory helps in identifying various types of interactions within a molecule and between molecules, providing insights into the stability of different conformations and molecular complexes. researchgate.netnih.gov

Advanced Quantum Chemical Studies

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

Advanced quantum chemical studies on pyrrole derivatives often involve the calculation of electronic properties such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). These properties are crucial for understanding the intermolecular interactions and the potential of a molecule for applications in nonlinear optics (NLO). nih.gov

The dipole moment is a measure of the charge separation within a molecule and is used to investigate dipole-dipole interactions between molecules. A larger dipole moment generally indicates stronger intermolecular forces. nih.gov For some pyrrole hydrazones, the dipole moment has been shown to increase with the polarity of the solvent, indicating a significant solvent effect on the molecular charge distribution. nih.gov

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. researchgate.net It is related to the molecule's softness and reactivity; a molecule with a small HOMO-LUMO energy gap tends to be more polarizable. researchgate.net

The first hyperpolarizability (β₀) is a measure of the nonlinear optical response of a molecule. Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. nih.gov Studies on pyrrole hydrazones have shown that the substitution of electron-withdrawing groups can significantly increase the hyperpolarizability. nih.gov The solvent polarity also plays a role, with hyperpolarizability values often increasing in more polar solvents. nih.gov

These calculations are typically performed using Density Functional Theory (DFT) with various functionals (e.g., B3LYP, CAM-B3LYP) and basis sets. nih.govarxiv.org The calculated values provide valuable insights into the structure-property relationships of these compounds.

Below is a table summarizing calculated electronic properties for representative pyrrole derivatives, illustrating the impact of structural modifications and the solvent environment.

| Compound | Property | Gas Phase | Chloroform | Ethanol | DMSO |

| Pyrrole Hydrazone 3A | Dipole Moment (D) | - | - | - | - |

| Polarizability (a.u.) | - | - | - | - | |

| Hyperpolarizability (10⁻³⁰ esu) | - | - | - | - | |

| Pyrrole Hydrazone 3B | Dipole Moment (D) | - | - | - | - |

| Polarizability (a.u.) | - | - | - | - | |

| Hyperpolarizability (10⁻³⁰ esu) | 48.83 | - | - | - | |

| Pyrrole Hydrazone 3C | Dipole Moment (D) | - | - | - | - |

| Polarizability (a.u.) | - | - | - | - | |

| Hyperpolarizability (10⁻³⁰ esu) | 63.89 | - | - | - | |

| Data derived from studies on pyrrole hydrazones, not this compound directly, but illustrative of the computational approaches. nih.gov |

Applications of 1h Pyrrole 1 Carboxylic Acid in Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

1H-pyrrole-1-carboxylic acid and its derivatives are valuable intermediates in organic chemistry, serving as foundational structures for the assembly of more complex molecules. The reactivity of the pyrrole (B145914) ring, combined with the functional handle of the carboxylic acid group on the nitrogen atom, allows for a diverse range of chemical transformations.

Precursors for Complex Heterocyclic Compounds

The pyrrole nucleus is a core component of many biologically active compounds and functional materials. rsc.org Derivatives of pyrrole carboxylic acid act as key starting materials for synthesizing intricate heterocyclic systems. For instance, research has demonstrated the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which are complex fused heterocyclic compounds. acs.orgdntb.gov.ua Similarly, other pyrrole carboxylic acid isomers are used to create derivatives like 2-oxo-1,5-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid through efficient, environmentally friendly methods like ball milling. rroij.com

The introduction of an acyl group on the nitrogen atom of pyrrole is of significant medicinal importance. rsc.org A general and highly functional-group-tolerant method for preparing N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine (B1398663), followed by an acid-mediated cyclization to form the pyrrole ring. rsc.orgorganic-chemistry.org Furthermore, N-methylpyrrole serves as a precursor to N-methylpyrrolecarboxylic acid, which is a recognized building block in pharmaceutical chemistry. These examples underscore the role of this compound and related structures as versatile platforms for accessing a wide array of complex heterocyclic molecules with potential applications in medicine and materials science. rsc.orgdntb.gov.ua

Reagents in Advanced Organic Transformations

The N-alkoxycarbonyl group, such as in this compound, imparts distinct reactivity to the pyrrole ring compared to other N-substituents. organic-chemistry.org This unique reactivity is harnessed in advanced organic transformations. For example, N-alkoxycarbonyl pyrroles can be used in specific acylation protocols that employ carboxylic acids in the presence of a sulfonic acid anhydride (B1165640) activator. organic-chemistry.org The anhydride of this compound is a reactive species that readily engages with both nucleophiles and electrophiles, facilitating the formation of new chemical bonds and the introduction of various functional groups.

The pyrrole ring itself can undergo several types of reactions:

Oxidation: The anhydride of this compound can be oxidized to form pyrrole-2,5-dicarboxylic acid.

Reduction: Reduction reactions can lead to the formation of pyrrolidine (B122466) derivatives.

Substitution: The nitrogen atom is a common site for substitution reactions, allowing for the attachment of diverse functional groups.

These transformations highlight the utility of this compound as a versatile reagent, enabling chemists to perform complex molecular modifications and build sophisticated chemical architectures. organic-chemistry.org

Development of Functional Materials

The unique electronic properties of the pyrrole ring make it a valuable component in the design of novel functional materials. This compound and its derivatives serve as important precursors for polymers with applications in electronics and sensor technology.

Precursors for Conducting Polymers (e.g., Poly-N-phenylpyrroles)

This compound can be polymerized to create functional conducting polymers. researchgate.net In a notable study, pyrrole was N-functionalized using solid carbon dioxide to produce the pyrrole-1-carboxylic acid monomer, which was then chemically polymerized. researchgate.net This process yielded an air-stable, water-insoluble granular sorbent material identified as poly(pyrrole-1-carboxylic acid). researchgate.net The direct incorporation of carboxylate functional groups onto the polymer backbone enhances the material's properties compared to unfunctionalized polypyrrole. researchgate.net

Derivatives such as N-substituted pyrroles are frequently used to synthesize polymers with tailored characteristics. mdpi.comnih.gov For example, poly(1-(2-carboxyethyl)pyrrole), a polymer with a carboxylic acid group on the N-position, has been synthesized and characterized. nih.govnih.gov While N-substitution can sometimes affect the polymerization process and the final conductivity, it allows for the introduction of specific functionalities that improve solubility and create materials with new properties. mdpi.comresearchgate.net The resulting polymers, like poly(pyrrole-1-carboxylic acid), are part of a broader class of polypyrrole derivatives investigated for their conductivity and potential in various advanced applications. researchgate.netmdpi.com

Applications in Sensor Technology and Energy Storage Devices

Polymers derived from N-substituted pyrroles, including those with carboxylic acid groups, are extensively used in developing chemical sensors and energy storage systems. researchgate.netrsc.org The functional groups on the polymer backbone can interact with specific analytes, making them highly effective as sensing materials. rsc.orgmdpi.com

A prime example is the use of poly(pyrrole-1-carboxylic acid) to modify electrodes for the detection of heavy metal ions. mdpi.comresearchgate.net A pencil graphite (B72142) electrode modified with a film of poly(pyrrole-1-carboxylic acid) demonstrated high sensitivity for detecting lead (Pb²⁺) and cadmium (Cd²⁺) ions in aqueous solutions. researchgate.net The porous structure of the polymer film allows the uniform distribution of carboxylate groups, which selectively coordinate and preconcentrate the metal ions, thereby enhancing detection sensitivity. mdpi.comresearchgate.net Similarly, polymers made from related monomers like poly[N-(2-carboxyethyl)pyrrole] have been characterized for their vapor sorption properties, indicating their potential for gas and chemical vapor sensing. rsc.org

In the realm of energy storage, polypyrrole-based materials are valued for their ability to store charge through redox processes (pseudocapacitance). mdpi.com Composites made by grafting polypyrrole derivatives onto carbon nanomaterials are being explored for their potential in energy storage devices. rsc.org

Role in Organic Semiconductors

The semiconducting nature of polypyrrole derivatives makes them suitable for applications in organic electronics. dntb.gov.ua The electrical conductivity of these materials can be tuned, and they can be processed to form thin films, a critical requirement for electronic devices. nih.govnih.gov

Research has shown that poly(1-(2-carboxyethyl)pyrrole), a carboxylic acid-functionalized derivative, exhibits electrical conductivity within the semiconductor range. nih.govnih.gov The carboxylic acid groups provide a convenient point for further modification, allowing the polymer to be integrated into bioactive platforms. nih.govnih.gov Furthermore, complex heterocyclic structures derived from pyrrole carboxylic acids, such as 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives, have been synthesized and tested as sensitizer (B1316253) dyes in dye-sensitized solar cells. scielo.brscielo.br In these systems, the carboxylic acid group often serves as an anchoring group to bind the organic dye to the surface of an inorganic semiconductor like titanium dioxide, facilitating efficient charge transfer. scielo.brscielo.br This demonstrates the critical role of the carboxylic acid functionality in bridging organic and inorganic components in hybrid electronic devices. scielo.brscielo.br

Strategies for Designing Derivatives with Tailored Reactivity

The design of this compound derivatives with tailored reactivity is a key focus in organic synthesis, enabling precise control over chemical reactions. The reactivity of these derivatives is significantly influenced by the nature of the substituents on the pyrrole ring and the carboxylic acid group.

One primary strategy involves the use of the N-alkoxycarbonyl group to modulate the reactivity of the pyrrole ring. organic-chemistry.org This group can influence the electronic properties of the pyrrole, making it more or less susceptible to electrophilic attack. For instance, N-alkoxycarbonyl protection can endow the pyrrole with distinct reactivity compared to N-sulfonyl protection, which is particularly useful in acylation reactions. organic-chemistry.org The choice of the ester group attached to the carboxylic acid can also be tailored. For example, in the synthesis of a key intermediate for Saxagliptin, a dipeptidyl peptidase IV inhibitor, a specific derivative, (5S)-4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl)-5-ethyl ester, was designed for efficient biocatalytic ammonolysis. nih.gov